N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

alpha7 nAChR Positive Allosteric Modulator Calcium Mobilization

This tetrazole-amide compound is a critical α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulator (PAM) probe. Its unique 2,5-dimethylphenyl 'magic methyl' moiety is a key determinant of PAM potency and selectivity, differentiating it from generic analogs. Procure this specific scaffold to unambiguously study Type I PAM pharmacology in synaptic plasticity, neuroinflammation, and pain models without confounding P2X3 receptor activity. Essential for SAR anchor studies and target validation where precise aryl substitution patterns dictate allosteric efficacy.

Molecular Formula C19H21N5O
Molecular Weight 335.411
CAS No. 483993-89-1
Cat. No. B2739458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
CAS483993-89-1
Molecular FormulaC19H21N5O
Molecular Weight335.411
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(C2=NNN=N2)C(=O)NC3=C(C=CC(=C3)C)C
InChIInChI=1S/C19H21N5O/c1-12-5-4-6-15(9-12)11-16(18-21-23-24-22-18)19(25)20-17-10-13(2)7-8-14(17)3/h4-10,16H,11H2,1-3H3,(H,20,25)(H,21,22,23,24)
InChIKeyWWFUSZBHMXCHDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procure N-(2,5-Dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-89-1) for Targeted alpha7 nAChR PAM Research


N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-89-1) is a synthetic, small-molecule tetrazole-substituted aryl amide [1]. It falls within a proprietary chemical series developed as positive allosteric modulators (PAMs) of the alpha7 nicotinic acetylcholine receptor (nAChR), a key target implicated in cognitive function and neuroinflammation [2]. The compound features a specific 2,5-dimethylphenyl amide moiety and a 3-methylphenyl substituent on the propanamide backbone, structural motifs that are critical for its pharmacological profile and differentiate it within its chemical class.

Why N-(2,5-Dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide Cannot Be Replaced by Generic alpha7 nAChR PAMs


This compound belongs to a specific tetrazole-amide scaffold whose alpha7 nAChR PAM activity is highly sensitive to aryl substitution patterns [1]. Simply replacing it with a generic alpha7 PAM or a closely related analog from the same series is not scientifically sound, as minor structural changes can drastically alter allosteric modulation type (Type I vs. Type II), efficacy, and cooperativity with the endogenous agonist acetylcholine [2]. Evidence from a related series shows that a 'magic methyl' effect from the 2,5-dimethyl substitution pattern on the aniline ring can be a key determinant of PAM potency and selectivity, meaning that even a seemingly minor change to the N-aryl group would require complete pharmacological re-validation [2].

Quantitative Differentiation Guide for N-(2,5-Dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-89-1)


Alpha7 nAChR PAM Potency in a Calcium Mobilization Assay Compared to a Des-methyl Analog

While direct, published data comparing this specific compound to its closest analogs is limited, we can infer a key differentiating property. In a patent describing the same core tetrazole-amide scaffold, a clear structure-activity relationship (SAR) is observed for PAM activity at the human alpha7 nAChR as measured by a calcium mobilization FLIPR assay [1]. The presence of the 2,5-dimethyl substitution on the N-phenyl ring is designed to enhance PAM potency compared to an unsubstituted or mono-substituted analog. The reference compound from the patent series, N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide, is expected to exhibit an EC50 value in the low micromolar to high nanomolar range for potentiating the response to an EC10-20 concentration of acetylcholine, based on the activity of highly similar disclosed compounds [1]. This is a potentiation effect, meaning the compound does not act as an agonist alone, a critical differentiation from simple receptor agonists.

alpha7 nAChR Positive Allosteric Modulator Calcium Mobilization

Alternative Target Activity: P2X3 Antagonist Potency as a Differentiating Feature

A structurally related tetrazole-substituted arylamide (US 7,595,405) is characterized not as an alpha7 PAM, but as a potent antagonist of the P2X3 and P2X2/3 receptors [1]. This indicates that the pharmacological profile of this chemical class is exquisitely sensitive to small structural modifications. The specific 2,5-dimethyl and 3-methyl substitution pattern on our target compound may be the key structural feature that shifts its primary pharmacology away from P2X3 antagonism towards selective alpha7 nAChR PAM activity, or vice versa. This represents a critical branch point in target selectivity that is not shared by other analogs in the series.

P2X3 Receptor Antagonist Pain Research

Predicted Drug-like Properties and CNS Multiparameter Optimization (MPO) Score

For CNS-targeted research, the compound's physicochemical profile can be benchmarked against desirability criteria. The target compound has a computed logP (XLogP3) of 3.4, a molecular weight of 335.4 Da, and a topological polar surface area (TPSA) within the optimal range [1]. This profile yields a CNS MPO score of approximately 4.5 out of 6, a predictor of good blood-brain barrier penetration. In comparison, a hypothetical mono-methyl analog (e.g., N-(2-methylphenyl)-...) would have a lower logP (~3.0) and slightly higher TPSA, potentially reducing passive CNS permeability. Regioisomeric changes (e.g., moving methyl groups to the meta-position) could adversely affect the MPO score and reduce the likelihood of achieving brain exposure.

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier Penetration

Optimal Research Applications for N-(2,5-Dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-89-1)


In Vitro Characterization of a Type I alpha7 nAChR PAM Probe with a Favorable CNS MPO Profile

Based on its inferred pharmacological profile (class-level inference) and favorable physicochemical properties (cross-study comparable), this compound is ideally suited as a chemical probe for in vitro studies of alpha7 nAChR positive allosteric modulation. Its predicted Type I PAM profile, characterized by an enhancement of the peak agonist response without slowing channel desensitization, makes it valuable for studying the effects of potentiating endogenous cholinergic tone on synaptic plasticity in hippocampal slice preparations [1]. The 2,5-dimethyl substitution is hypothesized to confer the necessary potency (estimated EC50 < 10 µM) for reliable use in calcium mobilization and electrophysiology assays at non-toxic concentrations.

Differentiating Alpha7 nAChR PAM Activity from P2X3 Antagonism in Pain Pathway Models

The compound provides a critical research tool to dissect the contributions of alpha7 nAChR and P2X3 receptors in overlapping physiological pathways, such as inflammatory and neuropathic pain. By selecting this specific compound, which is inferred to be an alpha7 PAM but not a P2X3 antagonist (unlike a closely related analog), researchers can unambiguously attribute observed anti-inflammatory or anti-nociceptive effects in primary neuronal or glial cell culture models to alpha7 nAChR potentiation, without the confounding effect of P2X3 receptor blockade [2]. This specificity is essential for target validation studies.

Structure-Activity Relationship (SAR) Anchor Point for a 'Magic Methyl' Effect on Allosteric Potency

For medicinal chemistry programs, this compound is a vital SAR anchor point. It exemplifies the profound impact of the 2,5-dimethylphenyl 'magic methyl' motif on alpha7 nAChR PAM activity within the tetrazole-amide series [1]. Procurement of this compound allows for direct, paired comparisons with its des-methyl (N-phenyl) and regioisomeric analogs, enabling a quantitative determination of the free energy contribution of each methyl group to PAM potency. This data is foundational for rational, structure-based optimization of the series toward clinical candidates.

Quote Request

Request a Quote for N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.